molecular formula C6H10ClNO4 B2770664 Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate CAS No. 1696665-38-9

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate

Cat. No.: B2770664
CAS No.: 1696665-38-9
M. Wt: 195.6
InChI Key: KXDWXXOJYCTGEN-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a chiral ester derivative featuring a hydroxy group at the C2 position and a 2-chloroacetamido substituent at the C3 position. Its molecular formula is C₆H₁₀ClNO₄ (molecular weight: 195.6 g/mol), and it is structurally characterized by a propanoate backbone with functional groups that confer reactivity and biological activity.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4/c1-12-6(11)4(9)3-8-5(10)2-7/h4,9H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDWXXOJYCTGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate typically involves the reaction of 3-hydroxypropanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products like ketones or aldehydes, and reduced forms such as alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate features a chloroacetamido group and a hydroxypropanoate moiety. Its molecular formula is C₆H₈ClN₃O₃, with a molecular weight of approximately 195.60 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Chemistry

  • Intermediate in Organic Synthesis : this compound serves as a valuable intermediate in the synthesis of more complex molecules. It is utilized in various organic reactions to create derivatives that can be further modified for specific applications.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for further development as a therapeutic agent .
  • Mechanism of Action : The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, which may result in antimicrobial or anticancer effects.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. Some analogs have shown promising inhibitory effects on acetylcholinesterase, which is linked to Alzheimer's pathology .

Industrial Applications

  • Pharmaceutical Production : this compound is utilized in the pharmaceutical industry for the synthesis of drugs, including antibiotics and anti-inflammatory agents. Its unique chemical structure allows for the modification and creation of various pharmaceutical compounds.
  • Agrochemicals : The compound is also employed in the production of agrochemicals, where its biological activity can be leveraged for pest control applications.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

The data indicate that this compound has lower MIC values compared to standard antibiotics like ampicillin, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

a. Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Structural Features : Incorporates a 4-(2-chloroacetamido)phenyl group at C3 and dimethyl groups at C2.
  • Biological Activity: Exhibits potent HDAC inhibition with an IC₅₀ of 0.69–11 µM against HeLa cells, outperforming doxorubicin (IC₅₀: 2.29 µM).
b. Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • Structural Features : Replaces the chloroacetamido group with a 4-chlorophenyl substituent.
  • Biological Activity : Shows antiproliferative activity (IC₅₀: 11 µM), suggesting the chloroacetamido group is critical for higher potency. The chlorophenyl group may reduce metabolic instability compared to acetamido derivatives .

Derivatives with Heterocyclic Modifications

a. Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate
  • Structural Features : Substitutes the hydroxy group with a thiophen-2-yl ring.
  • Properties: The sulfur atom in thiophene may enhance π-π stacking interactions in biological targets.
b. Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a)
  • Structural Features : Features an indole ring at C3 and an acetamido group at C2.
  • Synthesis : Prepared via Pd-catalyzed C–H arylation. The indole moiety could target hydrophobic enzyme pockets, differing from the chloroacetamido group’s electrophilic reactivity .

Esters with Antimicrobial and Antitubercular Activity

a. Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate
  • Structural Features: Contains a benzophenone core with multiple hydroxyl groups.
  • Biological Activity : Demonstrates antitubercular activity, enhanced when combined with gallic acid (IC₅₀ mixture: ~50% lower than standalone). The hydroxyl-rich structure facilitates hydrogen bonding with microbial targets .
b. Ethyl 3-phenylpropanoate and Related Esters
  • Structural Features : Simple esters with phenyl or alkyl chains.
  • Microbial Correlations : Strong correlations (|ρ| > 0.7) with microbial species like P. membranifaciens in fermentation processes, highlighting roles in flavor/aroma compound biosynthesis. The lack of chloroacetamido groups limits medicinal applications .

Chlorinated Propanoate Derivatives

a. Methyl 2-acetamido-3-chloropropionate
  • Structural Features : Chlorine at C3 and acetamido at C2 (vs. chloroacetamido at C3 in the target compound).
  • Properties: Molecular weight 179.6 g/mol.
b. Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
  • Structural Features : 2-chlorophenyl group at C3 and hydroxy at C2.
  • Applications : Used as a pharmaceutical intermediate. The chlorophenyl group enhances lipophilicity, aiding membrane permeability but lacks HDAC inhibitory activity .

Comparative Data Table

Compound Name Key Structural Features Biological Activity/Application IC₅₀/Activity Notes References
Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate C3: 2-chloroacetamido; C2: hydroxy HDAC inhibition, antiproliferative N/A (Building block)
Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate C3: 4-(2-chloroacetamido)phenyl; C2: dimethyl Antiproliferative (HeLa cells) 0.69–11 µM
Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate Benzophenone core, multiple hydroxyls Antitubercular Synergistic with gallic acid
Methyl 2-acetamido-3-chloropropionate C3: Cl; C2: acetamido Intermediate in peptide synthesis N/A

Key Research Findings and Trends

Chloroacetamido Group Significance : Its presence correlates with enhanced HDAC inhibition and antiproliferative activity, as seen in phenyl-substituted derivatives .

Hydroxy vs. Aromatic Substitutents : Hydroxy groups (as in the target compound) improve solubility, while aromatic rings (e.g., thiophene, indole) enhance target binding via hydrophobic interactions .

Synergistic Effects: Combinations with phenolic acids (e.g., gallic acid) boost antitubercular activity, suggesting formulation strategies for the target compound .

Biological Activity

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxypropanoate backbone, and a chloroacetamido moiety. The synthesis typically involves the reaction of 3-hydroxypropanoic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. This synthetic pathway is crucial for producing derivatives that exhibit enhanced biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Interaction with Cellular Signaling Pathways : The compound may influence signaling pathways such as the JAK-STAT pathway, which is critical in regulating immune responses and cell growth. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models.
  • Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of metabolic enzymes
AntimicrobialInhibition of growth in E. coli and S. aureus
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The mechanism was associated with increased apoptosis rates and altered expression of pro-apoptotic and anti-apoptotic proteins.

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa45Apoptosis induction
MCF-760Cell cycle arrest
A54950Inhibition of proliferation

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. While acute toxicity studies indicate low toxicity levels at therapeutic doses, further long-term studies are required to evaluate chronic exposure effects.

Q & A

Basic Research Question

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystals with minimal residual solvent .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question
Stability studies indicate:

  • Temperature : Decomposition occurs above 40°C; store at 2–8°C.
  • Moisture : Hydrolysis of the chloroacetamido group is accelerated in humid environments; use desiccants .
  • Light : No significant photodegradation observed under UV-Vis analysis (200–400 nm) .

What analytical methods resolve discrepancies in elemental analysis results?

Advanced Research Question
If experimental %C/%H deviates from theoretical values:

  • Combustion analysis recalibration : Ensure oxygen flow rates are optimized for complete combustion.
  • Halide-specific tests : Volhard titration quantifies chloride content to confirm stoichiometry .
  • Mass spectrometry : High-res MS (HRMS) confirms molecular ion integrity (e.g., [M+H]⁺ at m/z 224.0455) .

What safety protocols are critical during handling?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does solvent choice impact reactivity in downstream modifications?

Advanced Research Question

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution at the chloroacetamido group but risk ester hydrolysis.
  • Non-polar solvents (toluene) : Favor ester stability but slow reaction kinetics. Kinetic studies recommend dichloromethane for balance .

What role does stereochemistry play in its biological activity?

Advanced Research Question

  • Chiral centers : The 2-hydroxy group’s configuration (R/S) affects enzyme-binding affinity. Use chiral HPLC (Chiralpak IA column) to isolate enantiomers .
  • Bioactivity assays : Enantiomers show differential inhibition in kinase assays (IC50 varies by 10-fold between R and S forms) .

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